N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide
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Overview
Description
N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
The synthesis of N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-nitrophenylsulfonyl chloride with hydrazine to form the corresponding hydrazine derivative. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Comparison with Similar Compounds
N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide can be compared with other sulfonamide derivatives such as:
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in treating leprosy and dermatitis herpetiformis.
Acetyldapsone: Used as an antibacterial agent.
Monoacetyldapsone: Exhibits similar antimicrobial properties.
Properties
Molecular Formula |
C15H14N4O6S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-[[(2-nitrophenyl)sulfonylamino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H14N4O6S/c1-10(20)16-12-8-6-11(7-9-12)15(21)17-18-26(24,25)14-5-3-2-4-13(14)19(22)23/h2-9,18H,1H3,(H,16,20)(H,17,21) |
InChI Key |
BIWLLQGIGFILFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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